(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group, followed by esterification. One common method involves the use of tert-butoxycarbonyl chloride and a base such as triethylamine to protect the amino group. The resulting protected amino acid is then esterified using ethanol and a catalyst like sulfuric acid .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid.
Coupling Reactions: Often carried out using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino acid.
Coupling Reactions: Forms peptide bonds, leading to dipeptides or longer peptide chains.
Scientific Research Applications
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
- ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its ethyl ester group, which provides different reactivity and solubility properties compared to its methyl ester and free acid counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H20N2O4 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChI Key |
RSRGPHDXIHPNAG-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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